molecular formula C5H14Cl2N2O2 B022402 4-Aza-DL-leucine dihydrochloride CAS No. 102029-69-6

4-Aza-DL-leucine dihydrochloride

Cat. No.: B022402
CAS No.: 102029-69-6
M. Wt: 205.08 g/mol
InChI Key: OZWNGZATZQMSHU-UHFFFAOYSA-N
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Description

4-Aza-DL-leucine dihydrochloride is a synthetic compound known for its role as a leucine analogue. It is primarily used in biochemical research due to its ability to interfere with bacterial high-affinity branched-chain amino acid transport systems. The compound is characterized by its white to off-white powder form and has a molecular weight of 205.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor to form β-dimethylamino-DL-alanine, which is then converted to its dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

4-Aza-DL-leucine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its role as a leucine analogue. It competes with leucine for transport into bacterial cells via the high-affinity branched-chain amino acid transport system (LIV-I). This competition disrupts the normal function of the transport system, leading to the selection of resistant mutants. The compound’s inhibitory effects on specific metabolic pathways also contribute to its mechanism of action .

Comparison with Similar Compounds

    β-Dimethylamino-DL-alanine: A closely related compound with similar structural features.

    DL-Leucine: Another leucine analogue used in biochemical research.

Uniqueness: 4-Aza-DL-leucine dihydrochloride is unique due to its specific inhibitory effects on the LIV-I transport system and its ability to select resistant bacterial mutants. This makes it a valuable tool in microbiological and genetic research .

Properties

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920535
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-69-6
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-DL-leucine dihydrochloride
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4-Aza-DL-leucine dihydrochloride
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4-Aza-DL-leucine dihydrochloride
Reactant of Route 4
4-Aza-DL-leucine dihydrochloride
Reactant of Route 5
4-Aza-DL-leucine dihydrochloride
Reactant of Route 6
4-Aza-DL-leucine dihydrochloride

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